molecular formula C6H9N3O B154733 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone CAS No. 134926-94-6

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone

Cat. No.: B154733
CAS No.: 134926-94-6
M. Wt: 139.16 g/mol
InChI Key: ZZXMSNXYVWPTBO-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .

Preparation Methods

Chemical Reactions Analysis

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone can be compared with other similar compounds, such as:

    1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may differ in its biological activity.

    1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has a propyl group, which may affect its solubility and reactivity compared to the ethyl derivative.

    1-(1-Butyl-1H-1,2,3-triazol-4-yl)ethanone: The butyl derivative may have different pharmacokinetic properties due to the longer alkyl chain.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(1-ethyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-9-4-6(5(2)10)7-8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXMSNXYVWPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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